Product packaging for Creatine riboside(Cat. No.:CAS No. 1616693-92-5)

Creatine riboside

Cat. No.: B1192512
CAS No.: 1616693-92-5
M. Wt: 263.25
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
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Description

Historical Context of Creatine (B1669601) Riboside Identification

The identification of creatine riboside is closely linked to advancements in metabolomics, a field focused on the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.

Initial Discovery through Metabolomics Approaches

This compound was first identified as a novel metabolite through untargeted metabolomics analysis. Early studies utilizing techniques such as ultraperformance liquid chromatography coupled to mass spectrometry (UPLC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) played a crucial role in its initial detection. For instance, an untargeted metabolomics analysis of urine samples from patients with non-small cell lung cancer (NSCLC) and control groups led to the identification of this compound as a metabolite significantly elevated in cancer patients. nih.govaacrjournals.orgaacrjournals.org This discovery highlighted the potential of metabolomics as a tool for identifying novel biomarkers associated with disease states. aacrjournals.orgmdpi.com

Evolution of Research Trajectories

Following its initial identification, research on this compound has evolved to explore its biological significance and potential roles. Early findings indicated that elevated levels of this compound were associated with poor patient survival, particularly in early-stage NSCLC. nih.govaacrjournals.org Subsequent studies have investigated its presence and correlation in various biological samples, including urine, serum, plasma, and tumor tissue. nih.govnih.govresearchgate.net Research has also focused on understanding its metabolic origins and its association with specific cellular processes and disease phenotypes, such as dysregulated creatine metabolism and altered nucleotide synthesis in cancer cells. nih.govnih.gov The detection of this compound in tumor tissue at significantly higher concentrations compared to adjacent normal tissue has further supported its tumor-derived origin and its potential as a biomarker. nih.govaacrjournals.orgresearchgate.net

Relationship to Creatine and Creatinine (B1669602) Metabolism

This compound is structurally related to creatine and creatinine, key components of the creatine-phosphagen system involved in cellular energy metabolism.

Overview of Canonical Creatine and Creatinine Pathways

The canonical creatine pathway involves the synthesis of creatine primarily in the liver and kidneys from the amino acids glycine (B1666218), arginine, and methionine. Creatine is then transported to tissues with high energy demands, such as muscle and brain, where it can be phosphorylated to form phosphocreatine (B42189) (PCr). embopress.orgphysiology.org PCr serves as a readily available energy reserve, rapidly donating a phosphate (B84403) group to ADP to regenerate ATP during periods of high energy expenditure. Creatine and phosphocreatine are non-enzymatically converted to creatinine, which is then excreted by the kidneys. physiology.orgresearchgate.netnih.gov This conversion and excretion process is a relatively constant rate and is often used as a reference for normalizing the levels of other metabolites in urine. researchgate.netmdpi.com

Position of this compound within Related Metabolic Networks

This compound occupies a position within metabolic networks related to creatine and creatinine, although its precise enzymatic synthesis pathway is still under investigation. Research indicates that this compound is formed from creatinine through a process involving ribosylation. nih.gov The ribose moiety is believed to be sourced from products of the pentose (B10789219) phosphate pathway (PPP) or nucleotide metabolism pathways. nih.gov The ribosylation of creatinine is considered a rate-limiting step in this compound formation. nih.gov

Studies have shown a positive correlation between this compound levels and both creatine and creatinine levels in tumor tissues, suggesting that this compound levels may reflect dysregulation in creatine metabolism within tumors. nih.govresearchgate.net While creatine and creatinine are present at significantly higher concentrations than this compound in tumor tissue, the presence and elevated levels of this compound highlight an altered metabolic state. nih.gov Research using isotopic tracing experiments has provided evidence that creatinine, rather than creatine, serves as the metabolic precursor for the creatine moiety of this compound. nih.govresearchgate.net

Furthermore, elevated levels of this compound have been associated with dysregulation of the mitochondrial urea (B33335) cycle and nucleotide imbalance in cancer cells. nih.govnih.gov This suggests that the formation and presence of this compound are linked to broader metabolic reprogramming that supports rapid cell proliferation and tumor growth. nih.govnih.gov

Detailed Research Findings:

Research has provided quantitative data on this compound levels in different biological samples and its correlation with clinical parameters.

Sample TypeConditionThis compound Level (Relative or Concentration)Comparison GroupFold Change / CorrelationCitation
UrineNSCLC PatientsElevatedPopulation ControlsSignificantly Elevated nih.govaacrjournals.org
Tumor TissueNSCLCHigherAdjacent Normal Tissue~19-fold higher aacrjournals.org
Tumor TissueNSCLCPositively correlated with Creatine and Creatinine-Positive Correlation nih.govresearchgate.net
UrineACC PatientsElevatedBenign Adrenal Tumors2.1-fold higher mdpi.com
Tumor TissueNSCLC Cell LinesHigherNormal/Immortalized Bronchial CellsHigher Levels nih.gov
IntracellularH460 and A549 CellsEnrichment from 13C-CreatinineEnrichment from 13C-CreatineEnrichment from 13C-Creatinine, not 13C-Creatine nih.govresearchgate.net
Urine vs. Tumor TissueNSCLC PatientsCorrelated-Significant Correlation (R²=0.87) aacrjournals.org

Interactive Table: this compound Levels in Different Samples

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O6 B1192512 Creatine riboside CAS No. 1616693-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312105
Record name β-D-Ribofuranosylcreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616693-92-5
Record name β-D-Ribofuranosylcreatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Ribofuranosylcreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Creatine riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Pathways and Enzymology of Creatine Riboside Biosynthesis

Precursor Identification and Metabolic Flux Analysis

The formation of creatine (B1669601) riboside necessitates the availability of two primary components: a creatine-related moiety and a ribose moiety. Research has focused on identifying the direct precursors and the metabolic routes that supply these building blocks.

Creatinine (B1669602) as the Proximal Precursor of Creatine Riboside

Initial structural analysis of this compound, revealing it as a ribosylated form of creatine, led to the hypothesis that creatine or creatinine could serve as precursors for the creatine moiety. nih.govresearchgate.net Creatine is synthesized endogenously from the amino acids glycine (B1666218) and arginine, with the involvement of methionine as a methyl donor. wikipedia.orgnih.govspandidos-publications.com Creatine can then be reversibly phosphorylated to phosphocreatine (B42189) or spontaneously and passively cyclized to form creatinine. researchgate.netwikipedia.orgnih.gov

Experimental evidence from stable isotope tracing studies has confirmed that creatinine is the direct precursor for the creatine portion of this compound. nih.govresearchgate.net Studies involving culturing cells in media supplemented with 13C-labeled creatine or 13C-creatinine demonstrated that only 13C-creatinine resulted in significant enrichment of the heavy carbon label within the intracellular this compound pool. nih.govresearchgate.net This finding indicates that while creatine metabolism is the ultimate source, creatinine serves as the immediate substrate for ribosylation in the formation of this compound. nih.govresearchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway Contributions to Ribose Moiety Incorporation

The ribose moiety of this compound is derived from cellular ribose pools. Investigations into the source of this ribose have pointed towards the pentose phosphate pathway (PPP) as a major contributor. nih.govresearchgate.net The PPP is a metabolic route parallel to glycolysis that generates NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.

Studies using 13C-glucose tracing have shown that glucose metabolism through the PPP is a likely source of the ribose precursors for this compound synthesis. nih.govresearchgate.net Culturing cells in 13C-glucose led to the enrichment of the 13C label in this compound, whereas culturing with 13C-ribose or 13C-cytidine did not result in similar enrichment patterns. nih.govresearchgate.net This suggests that ribose intermediates generated de novo from glucose via the PPP, rather than exogenous ribose or ribose incorporated into nucleotides, are the primary source for the ribose unit of this compound. nih.govresearchgate.net Both the oxidative and nonoxidative branches of the PPP can contribute to the formation of ribose intermediates, with evidence suggesting the oxidative PPP may be the major producer of the ribose moiety precursor for this compound. nih.gov

The ribosylation of creatinine using products from the pentose phosphate pathway is considered the rate-limiting step in this compound formation. nih.gov The availability of ribose intermediates from the PPP or nucleotide metabolism pathways are significant sources of ribosylation substrates in cells. nih.govresearchgate.net

Isotopic Tracing Methodologies for Elucidating Precursor Utilization

Isotopic tracing methodologies, particularly using stable isotopes like 13C, have been instrumental in unraveling the metabolic origins of this compound. By supplying cells or organisms with substrates labeled with heavy isotopes, researchers can track the incorporation of these isotopes into downstream metabolites using techniques such as mass spectrometry (MS). nih.govresearchgate.netdrugdiscoverytrends.comjci.org

In the case of this compound, 13C-tracing experiments with labeled creatinine and glucose have provided direct evidence for their roles as precursors. nih.govresearchgate.net The detection and quantification of labeled this compound species over time allow for the determination of metabolic flux – the rate at which precursors are converted into the product. nih.govresearchgate.net For instance, time-course experiments tracking the fractional enrichment of this compound labeling from 13C-creatinine have demonstrated the progressive incorporation of the label into this compound over a period of hours. nih.gov

These studies often involve analyzing intracellular metabolite pools using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve precise and sensitive quantification of this compound and its precursors. nih.govresearchgate.netnih.gov Data from such experiments can be used to infer the relative contributions of different pathways and identify potential bottlenecks in biosynthesis.

Table 1: Summary of Isotopic Tracing Findings for this compound Precursors

Labeled PrecursorMetabolite AnalyzedObserved ResultConclusionReference
13C-CreatineIntracellular CRNo significant 13C enrichment in CRCreatine is likely not the direct precursor of CR. nih.govresearchgate.net
13C-CreatinineIntracellular CRSignificant 13C enrichment in CR over timeCreatinine is the proximal precursor for the creatine moiety of CR. nih.govresearchgate.net
13C-GlucoseIntracellular CRSignificant 13C enrichment in CRGlucose metabolism, likely via PPP, supplies the ribose moiety of CR. nih.govresearchgate.net
13C-RiboseIntracellular CRNo significant 13C enrichment in CRExogenous ribose is likely not the primary source for the ribose moiety of CR synthesis from creatinine. nih.govresearchgate.net

Proposed Enzymatic Mechanisms of this compound Formation

While the precursors of this compound have been identified, the specific enzymatic machinery responsible for its synthesis is still under investigation. The formation of a glycosidic bond between creatinine and ribose suggests the involvement of ribosyltransferase activity.

Investigation of Ribosylation Mechanisms

The core reaction in this compound synthesis is the ribosylation of creatinine. This involves the attachment of a ribose unit to the creatinine molecule. In biological systems, the formation of N-glycosidic bonds, such as those found in nucleosides and nucleotides, is typically catalyzed by specific enzymes. These enzymes often utilize activated forms of ribose, such as phosphoribosyl pyrophosphate (PRPP), as the ribosyl donor.

The precise mechanism of creatinine ribosylation remains an area of ongoing study. nih.gov While this compound can potentially form spontaneously under certain conditions, evidence suggests that its synthesis in cells is likely enzymatically catalyzed or driven by specific intracellular electrochemical conditions, particularly in proliferating cells. researchgate.nethmdb.ca The linkage between this compound production and pathways involved in nucleotide synthesis points towards a potential mechanism involving enzymes that handle activated ribose substrates. nih.gov

Hypothetical Enzyme Systems and Reaction Kinetics

Based on the metabolic precursors and the nature of the glycosidic bond in this compound, hypothetical enzyme systems involved in its formation can be proposed. Enzymes belonging to the family of nucleoside phosphorylases or transferases could potentially catalyze the ribosylation of creatinine. These enzymes are known to be involved in the formation or cleavage of glycosidic bonds in other biological molecules.

Given that the ribosylation of creatinine from PPP products is considered the rate-limiting step in this compound formation, the enzyme catalyzing this step would likely play a critical regulatory role in the pathway. nih.gov The activity and kinetics of such a hypothetical enzyme would be influenced by the availability of its substrates (creatinine and an activated ribose species) and potentially by cellular energy status or other metabolic signals.

The association of this compound with altered nucleotide synthesis and dysregulated urea (B33335) cycle function in certain conditions suggests that enzymes involved in these interconnected pathways might be involved or their altered specificity could contribute to this compound formation. nih.gov For example, enzymes typically involved in de novo purine (B94841) or pyrimidine (B1678525) synthesis, which utilize activated ribose, might exhibit altered substrate specificity in certain cellular contexts, leading to the ribosylation of creatinine. nih.gov However, the specific enzyme(s) and their detailed reaction kinetics for this compound synthesis are yet to be definitively identified and characterized.

Table 2: Hypothetical Enzymatic Steps in this compound Biosynthesis

StepProposed ReactantsProposed ProductsHypothetical Enzyme ClassNotes
Ribosylation of CreatinineCreatinine, Activated RiboseThis compound, Pyrophosphate/other leaving groupRibosyltransferase/Nucleoside PhosphorylaseSpecific enzyme(s) and activated ribose form are currently unknown.

Further research, including enzyme purification, characterization, and genetic studies, is needed to definitively identify the enzyme(s) catalyzing this compound synthesis and to understand the detailed reaction kinetics and regulatory mechanisms of this pathway.

Interconnections with Central Metabolic Pathways

The presence and levels of this compound are closely linked to the dynamics of several central metabolic pathways, indicating complex interdependencies.

Links to Urea Cycle Dynamics and Nitrogen Metabolism

This compound levels have been found to be significantly correlated with altered nitrogen metabolism, including pathways like the urea cycle and amino acid biosynthesis. nih.gov The synthesis of creatine itself is a significant part of arginine metabolism, with creatine synthesis accounting for a substantial portion of dietary arginine intake. nih.govresearchgate.net

Dysregulation of the mitochondrial urea cycle pathway has been associated with elevated this compound levels. nih.govresearchgate.netresearchgate.net Specifically, dysfunction of urea cycle enzymes, such as Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1), has been implicated. nih.gov Altered CPS1 expression can lead to a purine/pyrimidine imbalance, which in turn may promote the ribosylation of creatinine. nih.govresearchgate.net This suggests that this compound levels can serve as an indicator of mitochondrial urea cycle activity and its dysregulation. nih.govresearchgate.net

In certain metabolic contexts, such as in some cancer cells, dysregulation of urea cycle enzymes can lead to arginine auxotrophy, meaning the cells become dependent on an external supply of arginine. researchgate.netembopress.org this compound has been proposed as a potential biomarker for tumors exhibiting this arginine auxotrophy, further underscoring its connection to nitrogen and amino acid metabolism. embopress.orgnih.gov

Integration with Purine and Pyrimidine Nucleotide Biosynthesis

Research indicates a strong link between this compound levels and nucleotide metabolism, particularly purine and pyrimidine biosynthesis. Dysregulation of the mitochondrial urea cycle, often associated with high this compound, can lead to a purine/pyrimidine nucleotide imbalance. nih.govresearchgate.netresearchgate.net

In contexts where the urea cycle is dysfunctional, there can be a diversion of mitochondrial urea cycle metabolites, impacting nucleotide synthesis. nih.gov For instance, reduced activity of CPS1 can decrease the supply of carbamoyl phosphate for de novo pyrimidine synthesis, while potentially enhancing the availability of aspartate for de novo purine synthesis. nih.gov This metabolic shift can result in a bias towards purine enrichment compared to pyrimidines, a phenomenon observed in conditions associated with high this compound levels. nih.govresearchgate.net

The ribose moiety incorporated into this compound is derived from pathways that also supply precursors for nucleotide biosynthesis, such as the pentose phosphate pathway. nih.govresearchgate.net This shared precursor pool highlights a point of integration between this compound formation and the synthesis of purine and pyrimidine nucleotides.

Role of Oxidative Phosphorylation and Tricarboxylic Acid Cycle Intermediates

High rates of tricarboxylic acid (TCA) cycle and oxidative phosphorylation activity have been observed in metabolic states characterized by elevated this compound. nih.govresearchgate.net This increased activity in central carbon metabolism appears to support the nucleotide bias associated with these conditions. nih.gov

Isotopic tracing experiments using 13C-glucose have demonstrated significant enrichment of 13C into TCA cycle intermediates in cells with high this compound levels. nih.gov This suggests that increased flux through the TCA cycle contributes to the metabolic phenotype associated with elevated this compound. nih.gov

Furthermore, increased oxidative phosphorylation activity in these cells may support the increased demand for NAD+ (nicotinamide adenine (B156593) dinucleotide), a key cofactor in nucleotide synthesis. nih.govjci.org The heightened activity of both the TCA cycle and oxidative phosphorylation provides the necessary energy and metabolic intermediates to sustain the altered nucleotide balance and potentially the formation of this compound. nih.govresearchgate.netjci.org

The interplay between creatine metabolism, the urea cycle, nucleotide biosynthesis, and oxidative phosphorylation/TCA cycle activity in the context of this compound presence underscores the complex and interconnected nature of cellular metabolism.

Cellular and Tissue Specific Metabolism of Creatine Riboside

Intracellular Distribution and Localization Studies

Creatine (B1669601) riboside (CR) has been identified as a product of cellular metabolism, with its presence and concentration varying significantly based on the cellular and tissue context. nih.govnih.gov Studies utilizing advanced analytical techniques have shed light on its specific localization, particularly in pathological states.

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry has been instrumental in mapping the spatial distribution of CR within tissues. nih.gov In studies of non–small cell lung cancer (NSCLC), these imaging techniques have demonstrated that CR is significantly enriched within tumor tissue compared to adjacent, non-tumoral regions. nih.govnih.gov This enrichment is not uniform across all abnormal tissue features; CR was not found to be differentially abundant in inflamed, necrotic, or mucinous areas of lung tissue. nih.gov

At the cellular level, CR is detectable at higher concentrations in cancer cell lines, such as human NSCLC and hepatocellular carcinoma (HCC) cells, when compared to normal or immortalized nontumorigenic cells. nih.govnih.gov Critically, CR is not detected in the conditioned media from these cell cultures, confirming that it is an intracellular metabolite rather than an extracellular product. nih.govnih.gov

Further investigations into the intracellular kinetics reveal that CR concentrations increase over time in conjunction with cell proliferation, suggesting that at least one full cell cycle may be necessary before its levels begin to rise significantly. nih.gov Interestingly, within cells, there appears to be no direct correlation between the levels of CR and the intracellular concentrations of its metabolic precursors, creatine and creatinine (B1669602). nih.govnih.gov The median intracellular CR concentration in one study was used to stratify NSCLC and bronchial cell lines into high (CRhi) and low (CRlo) groups for further metabolic analysis. nih.gov

Creatine Riboside Accumulation in Distinct Metabolic States

The accumulation of this compound is tightly linked to specific metabolic phenotypes, particularly those observed in cancer cells which undergo significant metabolic reprogramming to support rapid growth and proliferation. nih.gov

High levels of this compound are considered a surrogate for tumor-associated metabolic reprogramming. nih.govnih.gov This altered metabolic state is characterized by two key features: the hyperactivation of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the dysfunction of the mitochondrial component of the urea (B33335) cycle. nih.govnih.gov This reprogramming results in a nucleotide imbalance that favors the synthesis of CR. nih.govbioglyco.com

In cellular models, this phenotype is evident. Human NSCLC and hepatocellular carcinoma (HCC) cell lines exhibit higher levels of CR compared to their non-transformed counterparts. nih.gov This metabolic state, marked by high CR levels (CRhi), is associated with rapid cancer cell proliferation and aggressive tumor growth. nih.govnih.gov The underlying mechanism involves the diversion of mitochondrial urea cycle metabolites to support nucleotide synthesis. nih.gov This creates a purine (B94841)/pyrimidine (B1678525) imbalance that promotes the ribosylation of creatinine, leading to the formation of CR. nih.gov This entire process is sustained by high rates of activity in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, which supply the necessary components for this nucleotide bias. nih.gov

There is a distinct differential accumulation of this compound in specific tissue microenvironments, most notably between cancerous and healthy tissues. nih.gov Quantitative analysis and MALDI imaging have consistently shown that CR concentration is significantly elevated in tumor tissues, such as NSCLC and liver cancer, compared to matched non-tumor tissues from the same patient. nih.govnih.gov This enrichment within the tumoral microenvironment is a key finding, supporting the role of CR as a tumor-derived metabolite. nih.gov The correlation between CR levels in tumors and urine suggests that urinary CR can act as a surrogate measure of the intratumoral concentration. nih.gov

Differential Accumulation of this compound in Tissue Microenvironments
Tissue MicroenvironmentThis compound (CR) LevelAssociated FindingsReference
Tumor Tissue (e.g., NSCLC, HCC)Significantly Enriched / HighCorrelates with metabolic reprogramming (activated PPP, dysfunctional urea cycle). Levels in tumors are positively correlated with urinary CR levels. nih.govnih.gov
Adjacent Non-Tumor TissueSignificantly Lower / LowRepresents a baseline or normal metabolic state with lower CR production. nih.govnih.gov
Inflamed, Necrotic, or Mucinous RegionsNot Differentially AbundantSuggests CR accumulation is specific to the metabolic activity of viable cancer cells, not general tissue abnormality. nih.gov

Regulatory Mechanisms Influencing this compound Metabolism

The synthesis of this compound is not unregulated; it is governed by complex mechanisms at the transcriptional and post-translational levels that control the key enzymes and metabolic fluxes involved in its production.

The metabolic pathways that converge to produce this compound are subject to intricate regulatory control. The dysregulation of the pentose phosphate pathway (PPP) and the urea cycle, central to CR synthesis, is often mediated by myriad transcriptional changes in cancer. nih.gov

Urea Cycle Enzymes: The expression of key urea cycle enzymes is frequently altered in tumors. Carbamoyl-phosphate synthetase 1 (CPS1), a mitochondrial enzyme, is central to the metabolic diversion seen in CRhi tumors. nih.gov Its regulation is context-dependent: in hepatocellular carcinoma, CPS1 expression is often suppressed transcriptionally via hypermethylation of its promoter. nih.govmdpi.comdovepress.com Conversely, in lung adenocarcinoma, CPS1 can be transcriptionally upregulated. nih.gov The repression of the mitochondrial urea cycle as a whole can be mediated through different gene expression programs. nih.gov For instance, Argininosuccinate Synthase 1 (ASS1), another urea cycle enzyme, is silenced in many cancers, which redirects its substrate, aspartate, toward pyrimidine synthesis, a process that supports proliferation. tandfonline.comtandfonline.com

Pentose Phosphate Pathway Enzymes: The PPP is also tightly regulated. The tumor suppressor protein p53 can directly bind to and inhibit Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby suppressing its activity. spandidos-publications.com Conversely, signaling pathways like mTORC1 can upregulate G6PD expression. spandidos-publications.com Post-translational modifications (PTMs) are also critical. The activity of G6PD is modulated by various PTMs, including phosphorylation, acetylation, and ubiquitination. frontiersin.org For example, lysine (B10760008) acetylation of another PPP enzyme, 6-phosphogluconate dehydrogenase (6PGD), enhances its activity by promoting the formation of its active dimeric state. spandidos-publications.com

Regulatory Mechanisms of Key Enzymes in this compound Synthesis
EnzymePathwayType of RegulationRegulatory Factor/ModificationEffect on Enzyme/PathwayReference
CPS1Urea CycleTranscriptionalPromoter Hypermethylation (in HCC)Suppression nih.govmdpi.com
ASS1Urea CycleTranscriptionalSomatic Silencing (in various cancers)Suppression tandfonline.com
G6PDPentose Phosphate PathwayTranscriptionalmTORC1Upregulation spandidos-publications.com
G6PDPentose Phosphate PathwayProtein-Protein Interactionp53Inhibition spandidos-publications.com
6PGDPentose Phosphate PathwayPost-TranslationalLysine AcetylationActivation spandidos-publications.com

The synthesis of this compound is governed by specific metabolic control points that determine the availability of its precursors. The rate-limiting step in the formation of CR is the ribosylation of creatinine. nih.govnih.gov This indicates that the availability of an activated ribose substrate, rather than the concentration of creatinine, is the critical control point. nih.gov

This crucial ribose component is derived from glucose metabolism via the pentose phosphate pathway (PPP). nih.gov Isotope tracing studies have confirmed that labeled carbons from glucose are incorporated into CR, highlighting the PPP as the primary source of the ribose moiety. nih.gov Therefore, the metabolic flux through the PPP is a key governing factor in CR synthesis.

The production of CR sits (B43327) at the nexus of the urea cycle, the pentose phosphate pathway, and nucleotide synthesis pathways. nih.gov Dysfunction in the mitochondrial portion of the urea cycle leads to a diversion of its metabolites to bolster nucleotide synthesis. nih.gov This, in turn, increases the pool of activated ribose substrates necessary for the ribosylation of creatinine. This highly integrated and coordinated regulation underscores how a metabolic imbalance in one pathway can directly fuel another, culminating in the elevated production of metabolites like this compound. nih.gov

Analytical Methodologies for Creatine Riboside Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of creatine (B1669601) riboside, enabling its separation from complex biological mixtures prior to detection. Given the polar nature of creatine riboside, specific chromatographic strategies are required for effective retention and separation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the precise quantification of this compound. researchgate.net Researchers have developed targeted LC-MS/MS assays to measure this compound levels, particularly in tumor tissues. researchgate.net These protocols often involve the use of a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, to ensure accuracy and reproducibility in quantification. researchgate.netlatrobe.edu.aunih.gov The sample preparation for LC-MS/MS analysis of plasma may involve protein precipitation with methanol containing the internal standard, followed by filtration, drying, and reconstitution in an appropriate solvent before injection into the system. researchgate.net

A highly sensitive and precise ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed for the simultaneous quantification of this compound (CR), creatinine (B1669602) riboside (CNR), creatine, and creatinine. researchgate.netlatrobe.edu.aunih.gov This method utilizes electrospray ionization (ESI) in the positive mode for the identification of the target analytes. nih.gov The optimization of the UPLC-MS/MS method involves monitoring specific multiple reaction monitoring (MRM) transitions for each compound, which enhances the specificity of detection. researchgate.netlatrobe.edu.au This advanced analytical approach has been successfully applied to quantify these biomarkers in biological samples like urine and serum from cancer patients and control cohorts. latrobe.edu.aunih.gov

CompoundMRM Transition (m/z)
This compound (CR)264.1 > 132.1
Creatinine riboside (CNR)246.1 > 113.9
Creatine132.0 > 72.0
Creatinine114.0 > 85.8
This compound-¹³C,¹⁵N₂ (Internal Standard)267.1 > 134.9

This table presents the multiple reaction monitoring (MRM) transitions used for the detection and quantification of this compound and related compounds by UPLC-ESI-MS/MS. latrobe.edu.au

Due to the high polarity of this compound and its related compounds, hydrophilic interaction liquid chromatography (HILIC) is the preferred separation technique. nih.gov HILIC columns, such as the Acquity UPLC® BEH Amide column, are used to achieve chromatographic separation. nih.gov The mobile phase typically consists of a gradient of a high concentration of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium acetate. nih.gov This setup allows for the retention and subsequent elution of polar analytes like this compound, which would otherwise pass through a traditional reversed-phase column with little or no retention. nih.gov

ParameterSpecification
ColumnAcquity UPLC® BEH Amide (1.7 μm, 2.1 × 50 mm)
Mobile Phase A10 mM ammonium acetate in 90% acetonitrile (pH 9.0)
Mobile Phase B10 mM ammonium acetate in 10% acetonitrile (pH 9.0)
Flow Rate0.400 mL/min

This table outlines the typical HILIC conditions used for the separation of this compound. nih.gov

Mass Spectrometry-Based Imaging and Spatial Metabolomics

Beyond quantification in bulk samples, understanding the spatial distribution of this compound within tissues is critical for elucidating its biological role. Mass spectrometry-based imaging techniques provide the capability to map the location of metabolites directly in tissue sections.

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry has been employed to visualize the spatial distribution of this compound in human non-small cell lung cancer (NSCLC) tumor tissue and adjacent non-tumorous tissue. jci.orgnih.gov In this technique, a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB), is applied to the tissue section. nih.gov A laser is then rastered across the tissue, desorbing and ionizing molecules from the surface, which are subsequently analyzed by the mass spectrometer to generate a molecular map of the tissue. nih.gov This method has confirmed that this compound is significantly enriched in tumor regions compared to the surrounding non-tumor tissue. jci.orgnih.gov

The spatial resolution of MALDI imaging MS allows for the localization of metabolites within specific histological features of a tissue. The abundance of this compound in the MALDI imaging data is often represented by pseudocolor images, where the intensity of the color corresponds to the signal intensity of the metabolite. jci.org Quantitative analysis in tissue mapping is achieved by measuring the integrated signal intensity of this compound in defined regions of interest, such as tumoral versus non-tumoral areas. jci.org This allows for a comparative assessment of metabolite levels across different tissue microenvironments. jci.org

Development and Application of Stable Isotope-Labeled Internal Standards

The accurate quantification of metabolites in complex biological samples is often challenged by matrix effects and variations in instrument response. The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges, ensuring high precision and accuracy. In the analysis of this compound, the development and application of such standards have been pivotal.

Synthesis of this compound Isotopologues

A key development in the quantitative analysis of this compound has been the synthesis of its isotopologues to serve as internal standards. nih.gov Specifically, this compound-¹³C,¹⁵N₂ has been synthesized and utilized for this purpose. nih.govlatrobe.edu.auresearchgate.netnih.gov This stable isotope-labeled version of this compound, where some carbon and nitrogen atoms are replaced with their heavier isotopes, is chemically identical to the endogenous compound but has a different mass. This mass difference allows it to be distinguished from the unlabeled this compound by a mass spectrometer.

The synthesis of this compound and its isotopologue, this compound-¹³C,¹⁵N₂, has been carried out in specialized laboratories, such as the Chemical Biology Laboratory at the Center for Cancer Research, National Cancer Institute. nih.gov While the detailed synthetic scheme is often provided in supplementary materials of research publications, the general approach involves multi-step chemical synthesis to introduce the stable isotopes at specific positions within the this compound molecule. nih.gov The purity of the synthesized standards is typically confirmed to be very high (≥99.0%) using various analytical techniques. nih.gov

The use of a stable isotope-labeled internal standard like this compound-¹³C,¹⁵N₂ is crucial as it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. nih.gov This allows for the correction of any variations that may occur during sample preparation and analysis, leading to more reliable and accurate quantification.

Method Validation for Precision and Accuracy in Complex Biological Matrices

A robust analytical method is essential for the reliable quantification of this compound in complex biological matrices such as urine and serum. nih.govlatrobe.edu.auresearchgate.netnih.gov A highly sensitive and precise ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine. nih.govlatrobe.edu.auresearchgate.netnih.gov

This method was validated according to the guidelines set by the US Food and Drug Administration (FDA). nih.gov The validation process assesses various parameters to ensure the method's performance, including sensitivity, selectivity, the linearity of the calibration curve, stability under different storage conditions, and the ruggedness and reproducibility of the assay, all of which must demonstrate acceptable accuracy and precision. nih.govlatrobe.edu.aunih.gov

The UPLC-MS/MS method demonstrated linearity over a wide concentration range, from 4.50 to 10,000 nM. nih.govlatrobe.edu.aunih.gov The use of a hydrophilic interaction chromatography (HILIC) column was found to be effective for the separation of these highly polar compounds. nih.govlatrobe.edu.auresearchgate.net Multiple Reaction Monitoring (MRM) was employed for the detection and quantification of the analytes, with specific precursor-to-product ion transitions monitored for each compound. nih.govlatrobe.edu.aunih.gov

Table 1: MRM Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (CR)264.1132.1
Creatinine riboside (CNR)246.1113.9
Creatine132.072.0
Creatinine114.085.8
This compound-¹³C,¹⁵N₂ (Internal Standard)267.1134.9

Data sourced from Patel et al., 2020. nih.govlatrobe.edu.aunih.gov

The successful application of this validated method to urine and serum samples from human cohorts underscores its utility in clinical research for the early diagnosis and prognosis of diseases. nih.govresearchgate.netnih.gov Importantly, no significant matrix effect was observed, indicating that the method is robust for the detection and quantification of these biomarkers in human serum and urine. latrobe.edu.au

Complementary Analytical Techniques in this compound Research

While liquid chromatography coupled with mass spectrometry is the primary tool for the quantification of this compound, other analytical techniques play a crucial role in its initial characterization and in broader research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Initial Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized compounds. In the case of this compound, NMR was instrumental in confirming its chemical structure. nih.gov Techniques such as ¹H NMR, ¹³C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provide detailed information about the arrangement of atoms within a molecule. nih.gov

¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. HMBC is a two-dimensional NMR technique that reveals long-range correlations between carbon and hydrogen atoms, which is crucial for piecing together the molecular structure. The use of these NMR techniques provided the necessary evidence to confirm the successful synthesis and purity of this compound and its isotopologues. nih.gov

Electrochemical Sensing Approaches (if applicable beyond creatine)

Electrochemical sensors have emerged as a popular and effective method for the detection and quantification of various chemical and biological species. mdpi.com While specific electrochemical sensors for this compound have not been extensively reported, the development of such sensors for creatine and creatinine suggests a potential avenue for future research. nih.gov

Electrochemical sensors for creatine have been developed using materials such as porous nano-formulated CaMnO₃ (CMNO) decorated glassy carbon electrodes. mdpi.com These sensors operate based on the electrochemical oxidation-reduction of the target analyte at the electrode surface, which generates a measurable electrical signal. nih.gov The versatility of electrochemical techniques, including amperometry, voltammetry, and electrochemical impedance spectroscopy, allows for the development of sensitive and selective sensors. nih.gov

Given that this compound is a derivative of creatine, it is plausible that similar electrochemical sensing strategies could be adapted for its detection. mdpi.com This would require the development of electrode materials with high selectivity for this compound to avoid interference from structurally similar compounds like creatine and creatinine. The potential advantages of electrochemical sensors, such as their capacity for miniaturization, rapid analysis time, and cost-effectiveness, make them an attractive option for the development of point-of-care diagnostic devices. nih.gov

Theoretical Frameworks for Creatine Riboside S Biochemical Roles

Creatine (B1669601) Riboside as a Signature of Metabolic Adaptations

Creatine riboside (CR) has emerged as a significant biomarker, reflecting deep-seated changes in cellular metabolism, particularly in pathological states such as cancer. nih.govwikipedia.orgalbany.edu Its presence and concentration are not incidental but are indicative of specific metabolic reprogramming events.

Elevated levels of this compound are a direct indicator of dysregulated creatine metabolism. nih.gov In healthy tissues, creatine is synthesized from arginine and glycine (B1666218), and it plays a vital role in cellular energy homeostasis through the phosphocreatine (B42189) system. nih.govnih.gov However, in certain metabolic states, this pathway is altered.

Table 1: Correlation of this compound (CR) with its Precursors in NSCLC Tumor Tissues
MetaboliteSpearman's Correlation Coefficient (r) with CRSignificance
Creatine0.48p < 0.0001
Creatinine (B1669602)0.59p < 0.0001

Data derived from studies on non-small cell lung cancer tissues, illustrating the significant positive correlation between tumoral CR levels and the levels of creatine and creatinine. wikipedia.org

The biosynthesis of this compound is intrinsically linked to fundamental pathways of carbon and nitrogen metabolism. Its presence signals a diversion of metabolites stemming from dysregulation of the mitochondrial urea (B33335) cycle. nih.govnih.gov This metabolic shift is central to the phenotype of cells with high CR levels (CRhi). nih.gov

Specifically, the ribose component of CR is synthesized from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Isotope tracing studies confirmed that culturing cells in ¹³C-glucose resulted in the enrichment of the ¹³C label in CR, identifying the PPP as the source of the ribosylation substrate. nih.gov Gene set enrichment analysis of CRhi tumors revealed an enrichment for the pentose interconversion pathway, further supporting this connection. nih.gov

Furthermore, high levels of CR are associated with altered nitrogen metabolism, characterized by the downregulation of enzymes in the urea cycle, such as Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1) and Argininosuccinate Synthase 1 (ASS1). nih.gov This dysfunction in the urea cycle, a key process for nitrogen waste disposal, leads to arginine auxotrophy—an inability of the cells to synthesize their own arginine, making them dependent on external sources. wikipedia.orgnih.gov This reprogramming diverts mitochondrial urea cycle metabolites to support other biosynthetic demands, such as nucleotide synthesis. nih.gov

Proposed Mechanisms of Involvement in Cellular Processes (Mechanistic, not therapeutic/clinical)

This compound's biochemical role extends to its association with core cellular machinery, particularly pathways governing proliferation and the maintenance of biosynthetic precursors.

A strong association exists between elevated this compound levels and rapid cell proliferation. nih.govnih.gov This connection is not merely correlational; CR levels appear to be a direct reflection of proliferative activity. In human lung tumors, the spatial distribution of CR, as measured by MALDI imaging mass spectrometry, significantly and positively correlates with the number of cells expressing the proliferation marker Ki67. nih.gov

Table 2: Association of High this compound (CRhi) Levels with Proliferation Markers
Proliferation Marker/MetricObservation in CRhi Tumors/CellsSignificance
Cell-Cycle Gene ExpressionSignificantly enrichedIndicates activation of proliferation pathways
PCNA ExpressionHighp < 0.05
Ki67+ CellsPositive correlation with spatial CR signalSpearman's r = 0.66, p = 0.036
Cell Doubling TimeShorter in CRhi cell linesIndicates faster proliferation

This table summarizes findings from studies linking high this compound levels to various measures of cellular proliferation in cancer models. nih.gov

Further evidence comes from experiments where inducing cell-cycle arrest leads to reduced CR levels, confirming that its production is closely tied to active proliferation. nih.gov The metabolic phenotype associated with high CR supports the aggressive growth of tumors. wikipedia.org

The production of this compound is closely linked to an imbalance in the cellular nucleotide pool. nih.govnih.gov This imbalance arises from the same urea cycle dysfunction that perturbs nitrogen homeostasis. The enzyme CPS1 is pivotal, as it regulates the availability of carbamoyl phosphate and aspartate, which are precursors for both purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov

In CRhi tumors, the downregulation of CPS1 depletes pyrimidine pools, creating a purine/pyrimidine nucleotide imbalance. nih.gov This scarcity of pyrimidines is hypothesized to be a driving factor in the production of CR. When CPS1 expression is suppressed experimentally, CR levels increase significantly. This effect can be reversed by supplementing the cells with the pyrimidines uridine (B1682114) and thymidine, which restores the nucleotide balance and abrogates the increase in CR production. nih.gov Therefore, this compound levels act as a surrogate measure for the activity of the mitochondrial urea cycle and the resulting nucleotide imbalance that fuels biosynthetic demands in highly proliferative cells. nih.gov

Comparative Metabolomics of Ribosylated Compounds

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to view cellular function. readthedocs.io Within this field, the analysis of modified compounds, such as those that have undergone ribosylation, offers unique insights into metabolic regulation and signaling.

Ribosylation is the attachment of a ribose molecule to a substrate. A well-studied form of this modification is ADP-ribosylation, where ADP-ribose is transferred from NAD+ to proteins or nucleic acids. nih.gov This process is a key post-translational modification involved in DNA repair, cell signaling, and gene regulation. wikipedia.org

The ribosylation of endogenous small molecule metabolites, however, appears to be a much less common event. This compound stands out as a key example of such a compound identified through untargeted metabolomic profiling of human samples. albany.edu Its discovery highlights the ability of modern analytical platforms, like high-resolution mass spectrometry, to detect novel metabolites that exist in low concentrations. researcher.lifefrontiersin.org

A comparative metabolomic analysis aims to identify and quantify a suite of related compounds to understand shifts in metabolic pathways. mdpi.com In the context of ribosylated compounds, such an analysis would compare the presence, concentration, and potential function of various ribosylated metabolites. Currently, the body of literature on endogenous small molecule ribosylation is limited, making a broad comparative analysis challenging. Most metabolomics studies focus on primary metabolites like amino acids, lipids, and organic acids. nih.govnih.gov The discovery of this compound suggests that other, as-yet-unidentified, ribosylated metabolites may exist and could serve as biomarkers for specific metabolic states. Future comparative metabolomic studies may uncover a larger "ribosylome" of small molecules, providing a new dimension to our understanding of how cells utilize ribose not just for nucleotide synthesis but also for metabolite modification.

Analogies and Distinctions with Other Biologically Relevant Ribosides (e.g., Nicotinamide (B372718) Riboside, AICAR)

This compound (CR) is a metabolite identified as a urinary biomarker associated with the risk and prognosis of certain cancers, such as lung and liver cancer. nih.govnih.govnih.gov Its structure, comprising a creatine moiety linked to a ribose sugar, invites comparison with other significant ribosides that play pivotal roles in cellular metabolism. Understanding these comparisons provides a theoretical context for its potential biochemical functions.

Nicotinamide Riboside (NR): A well-studied precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), NR is a form of vitamin B3. peptidesciences.com Like this compound, NR contains a ribose sugar that facilitates its entry into cells. The primary analogy lies in their shared structural motif of a biologically active molecule linked to ribose. However, their subsequent metabolic pathways and ultimate biochemical roles diverge significantly. Upon cellular uptake, NR is phosphorylated by nicotinamide riboside kinases to form nicotinamide mononucleotide (NMN), which is then adenylated to produce NAD+. peptidesciences.com NAD+ is a fundamental coenzyme in hundreds of redox reactions essential for energy metabolism. peptidesciences.com In contrast, this compound's known metabolic origin is as a byproduct of dysregulated cancer cell metabolism, specifically from the ribosylation of creatinine. nih.gov While NR actively participates in a core energy-producing pathway, CR appears to be an indicator of metabolic reprogramming in pathological states. nih.govcloudfront.net

AICAR (Acadesine): 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, or AICAR, serves as an analog of adenosine (B11128) monophosphate (AMP). chemicalbook.comstratfordobserver.co.uk It is an intermediate in the generation of inosine (B1671953) monophosphate. chemicalbook.com The key similarity to this compound is that both are ribosides that can be taken up by cells. Once inside the cell, AICAR is phosphorylated to form AICAR monophosphate (ZMP), which mimics AMP and allosterically activates AMP-activated protein kinase (AMPK). peptidesciences.combc9.co AMPK is a master regulator of cellular energy homeostasis, activated during states of low energy to stimulate ATP-producing pathways. stratfordobserver.co.uk AICAR, therefore, acts as a pharmacological activator of a central metabolic checkpoint. peptidesciences.com this compound does not share this known function of activating a key energy-sensing enzyme. Instead, its elevated presence is correlated with conditions of rapid cell proliferation and altered nitrogen metabolism in tumors. nih.gov

The following table summarizes the key analogies and distinctions between these three ribosides:

FeatureThis compound (CR)Nicotinamide Riboside (NR)AICAR (Acadesine)
Core Moiety Creatine/CreatinineNicotinamide (Vitamin B3)Aminoimidazole carboxamide
Primary Role Biomarker of dysregulated cancer metabolism nih.govnih.govPrecursor to NAD+ coenzyme peptidesciences.comActivator of AMPK energy sensor chemicalbook.compeptidesciences.com
Metabolic Entry Formed from creatinine and pentose phosphate pathway products nih.govEnters NAD+ synthesis pathway via phosphorylation to NMN peptidesciences.comEnters purine synthesis pathway; phosphorylated to ZMP (AMP analog) chemicalbook.combc9.co
Key Function Associated with arginine auxotrophy and nucleotide imbalance in tumors nih.govEssential for cellular redox reactions and energy metabolism peptidesciences.comMimics AMP to regulate cellular energy balance stratfordobserver.co.ukbc9.co

Structural Features and Their Implications for Metabolic Fate

The chemical structure of this compound is fundamental to its formation, stability, and ultimate metabolic fate as a urinary biomarker. It is classified as a glycosylamine, where a creatine molecule is attached to a ribose sugar. nih.govresearchgate.net

Formation and Precursors: Research has shown that this compound is formed from creatinine, the cyclized breakdown product of creatine. nih.gov The ribose moiety is derived from the pentose phosphate pathway (PPP). nih.gov The formation involves the ribosylation of creatinine, a process that appears to be the rate-limiting step and is enhanced in cancer cells with dysregulated urea cycles and nucleotide imbalances. nih.govcloudfront.net The abundance of both creatinine and PPP intermediates in highly proliferative tumor cells creates a favorable environment for CR synthesis. nih.gov

Structural Implications for Metabolism:

N-glycosidic Bond: The bond connecting the creatine and ribose components is an N-glycosidic bond. The stability of this bond under physiological conditions is crucial. Its formation is thought to be an intracellular catalytic process. researchgate.net

Polarity and Excretion: The addition of the hydroxyl-rich ribose sugar to the creatine/creatinine molecule significantly increases its polarity and water solubility. This structural feature is critical to its metabolic fate. Highly polar molecules are less likely to be reabsorbed in the renal tubules and are efficiently excreted in the urine. This is consistent with the observation that urinary concentrations of CR reflect its levels within tumors, making it a viable noninvasive biomarker. nih.govresearchgate.net

Lack of Known Phosphorylation: Unlike NR and AICAR, there is currently no evidence to suggest that this compound is phosphorylated to become an active participant in mainstream metabolic pathways. Its precursors are creatine and creatinine, and it appears to be a metabolic endpoint rather than an intermediate. nih.gov Tissue levels of CR are positively correlated with both creatine and creatinine, yet CR constitutes a small fraction of the total creatine metabolite pool, further suggesting it is a product of metabolic dysregulation rather than a key player in the primary creatine kinase system. nih.govcloudfront.net

The structural characteristics and resulting metabolic pathway are detailed in the table below:

Structural FeatureDescriptionImplication for Metabolic Fate
Core Components Creatinine and a ribose sugar. nih.govFormed under conditions of metabolic stress and precursor availability, particularly in cancer cells. nih.gov
Linkage N-glycosidic bond forming a glycosylamine. nih.govIndicates a specific enzymatic or catalytic process of formation within the cell. researchgate.net
Increased Polarity The ribose moiety adds multiple hydroxyl groups.Enhances water solubility, facilitating transport in bodily fluids and efficient renal clearance and urinary excretion. nih.gov
Precursor Origin Creatinine (from creatine) and ribose (from Pentose Phosphate Pathway). nih.govIts synthesis is directly linked to both dysregulated creatine metabolism and altered glucose metabolism (specifically the PPP) in tumors. nih.gov

In Vitro and in Vivo Research Models in Creatine Riboside Studies

Cellular Models for Investigating Creatine (B1669601) Riboside Synthesis and Metabolism

Cellular models provide a controlled environment to dissect the molecular pathways underlying creatine riboside production. By using established cell lines, researchers can perform detailed mechanistic and metabolic studies that would be unfeasible in more complex organisms.

The primary strategy for in vitro investigation involves the use of human cancer cell lines, which have been observed to produce higher levels of this compound compared to non-cancerous cells. researchgate.net Key research has utilized non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines. researchgate.net These cancerous cell lines are compared against normal and immortalized nontumorigenic primary human bronchial epithelial cells to identify metabolic reprogramming unique to the cancer phenotype. researchgate.net

This comparative approach has been fundamental in establishing that this compound is a product of cellular metabolism and is not found in cell-free conditioned media. researchgate.net Furthermore, researchers have stratified these cell lines into high-producing (CRhi) and low-producing (CRlo) groups to better interrogate the metabolic characteristics associated with elevated this compound levels. researchgate.net

Cell Type CategorySpecific ExamplesKey Use in this compound Research
Cancer Cell Lines Non-Small Cell Lung Cancer (NSCLC), Hepatocellular Carcinoma (HCC)Investigating the mechanisms of elevated CR production in a cancerous state.
Non-Tumorigenic Cells Normal Human Bronchial Epithelial (NHBE) cells, Immortalized NHBE cellsServing as a baseline control to identify metabolic alterations specific to cancer cells.

While direct genetic editing studies using tools like CRISPR/Cas9 to specifically map the this compound synthesis pathway are an emerging area, current research has laid the groundwork by identifying key metabolic dysregulations. Through the integration of global metabolomics and gene expression analysis, studies have revealed that high levels of this compound are associated with significant alterations in the mitochondrial urea (B33335) cycle and nucleotide imbalance. jci.orgnih.govnih.gov

This multiomics approach has pinpointed several differentially expressed genes in CRhi tumors that are central to these metabolic features. nih.gov These genes represent prime targets for future genetic manipulation studies. For instance, knocking down or overexpressing these enzymes in cultured cell systems would allow for a definitive assessment of their role in this compound synthesis. The identified association between CRhi cells and arginine auxotrophy further highlights a metabolic vulnerability that can be explored through genetic models. jci.org

Key identified pathways and associated genes suggested as targets for future genetic investigation include:

Urea Cycle: CPS1, NAGS, ASS1

Creatine Metabolism: CKM, GATM

Animal Models for Systemic and Organ-Specific this compound Dynamics

Animal models are indispensable for studying the systemic and organ-specific behavior of this compound in a whole-organism context. While much of the research has focused on human samples and cell culture, some studies have begun to characterize this compound in animal systems.

Research utilizing animal models has confirmed the presence of this compound in specific tissues. In one study employing a Yorkshire pig model, this compound was identified in the lung tissue during in vivo isolated lung perfusion (IVLP). nih.govconicet.gov.ar This model, used to study the delivery of chemotherapy, allowed for direct tissue sampling via a chemical biopsy tool. nih.gov The findings not only confirmed the presence of the metabolite in lung tissue but also revealed a negative correlation between the levels of this compound and the administered chemotherapy drug, doxorubicin (B1662922). nih.gov

Animal ModelOrgan/Tissue StudiedKey Findings
Porcine (Yorkshire Pig) Lung (Lower Lobe)This compound was detected in lung tissue extracts. Its levels showed a negative correlation with doxorubicin concentration during chemo-perfusion. nih.gov

Metabolic tracing using stable isotopes is a powerful technique to delineate the synthesis pathways of metabolites. In vitro studies have successfully used this approach in cultured cells to trace heavy carbons from 13C-labeled precursors. researchgate.net These experiments demonstrated that creatinine (B1669602), not creatine, is the direct precursor for this compound synthesis in cancer cell lines. researchgate.net

However, the application of similar stable isotope tracing methodologies to track the metabolism of this compound in vivo within animal models has not been extensively reported in the scientific literature to date. Such studies would be a critical next step to understand the whole-body kinetics, tissue-specific production, and clearance of this compound, but this remains a future frontier for research.

Advanced Experimental Designs in Model Systems

The study of this compound in model systems has been significantly enhanced by the application of advanced analytical and experimental techniques. These methods provide the sensitivity and specificity required to detect, quantify, and understand the role of this metabolite.

Key advanced designs include:

Multiomics Integration: Combining global metabolomics with gene expression analysis to link the presence of this compound with specific genetic and metabolic signatures in cell lines and tumor tissues. jci.org

High-Resolution Mass Spectrometry: The use of liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been crucial for the precise and sensitive quantification of this compound in diverse biological samples, from cell extracts to tissues. researchgate.net

Mass Spectrometry Imaging (MSI): Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging MS have been used to visualize the spatial distribution of this compound directly in sections of human tumor tissue, demonstrating its enrichment in cancerous regions compared to adjacent non-tumor tissue. researchgate.net

In Vivo Chemical Biopsy: The application of Solid Phase Microextraction (SPME) allows for the minimally invasive sampling of metabolites like this compound directly from the tissue of a living animal during an experimental procedure, providing real-time biochemical information. nih.govconicet.gov.ar

Stable Isotope Tracing: As mentioned, the use of 13C-labeled precursors in cell culture models has been instrumental in identifying the direct precursor for this compound synthesis. researchgate.net

TechniqueModel SystemPurpose
Multiomics Analysis Cell Lines / TissuesTo identify associated metabolic pathways and gene expression signatures. jci.org
LC-MS/MS Cell Lines / TissuesFor accurate quantification of this compound levels. researchgate.net
MALDI Imaging MS TissuesTo visualize the spatial distribution of this compound within a tissue sample. researchgate.net
Solid Phase Microextraction (SPME) In Vivo Animal ModelsFor real-time sampling of metabolites directly from tissue. nih.gov
Stable Isotope Tracing Cell Lines (In Vitro)To identify the metabolic precursors of this compound. researchgate.net

Future Directions and Emerging Research Avenues

Elucidation of Unidentified Enzymatic Catalysts for Creatine (B1669601) Riboside Synthesis

The synthesis of creatine riboside is known to be an intracellular, catalyzed process, rather than a spontaneous chemical reaction or an artifact of extraction procedures. researchgate.net Foundational studies have identified creatinine (B1669602) as the direct precursor for the creatine moiety of the molecule, while the ribose component is derived from glucose metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net The rate-limiting step in this synthesis is the ribosylation of creatinine. researchgate.net

Despite this knowledge, the specific enzyme or enzymes that catalyze this key ribosylation step have not yet been identified. Future research must prioritize the discovery and characterization of these enzymatic catalysts. A key finding that supports the existence of an unidentified catalyst is that while both cancerous and normal cell lines can produce this compound, cells with endogenously high levels of the metabolite convert creatinine to this compound more readily, suggesting a difference in catalytic activity or enzyme expression. nih.gov

Key research objectives in this area include:

Enzyme Discovery: Utilizing protein purification, genetic screening (e.g., CRISPR-Cas9 knockout screens), and activity-based protein profiling to isolate and identify the specific enzyme(s) responsible for creatinine ribosylation.

Kinetic Characterization: Once identified, detailed enzymatic assays will be necessary to determine the kinetic parameters (e.g., K_m, k_cat) of the catalyst(s) with respect to both creatinine and the ribose donor, which is likely a PPP intermediate such as phosphoribosyl pyrophosphate (PRPP). researchgate.net

Structural Biology: Solving the crystal structure of the synthesizing enzyme(s) will provide crucial insights into the catalytic mechanism and substrate specificity, which could inform the development of specific inhibitors for research or therapeutic purposes.

Comprehensive Mapping of this compound Metabolic Networks

Current research has firmly placed this compound at the intersection of several critical metabolic pathways that are often dysregulated in cancer. nih.gov Elevated this compound levels are strongly associated with a distinct metabolic phenotype characterized by the dysregulation of the mitochondrial urea (B33335) cycle and a subsequent imbalance in nucleotide pools. nih.govresearchgate.netmdpi.com This disruption leads to arginine auxotrophy, a metabolic vulnerability where cells become dependent on an external supply of arginine. researchgate.netnih.gov

While these connections are established, a more granular, comprehensive map of the this compound metabolic network is needed. The goal is to understand the upstream regulators and downstream consequences of its production more completely.

Future research should focus on:

Upstream Regulatory Pathways: Investigating how signaling pathways known to control cancer metabolism (e.g., PI3K/AKT/mTOR, Myc) influence the expression or activity of the yet-to-be-identified this compound synthesis enzymes and the flux through the pentose phosphate pathway.

Downstream Effector Pathways: Determining the fate and function of this compound after its synthesis. Does it have its own biological activity, or is its accumulation merely a metabolic sink or byproduct? Does it influence other metabolic pathways beyond the urea cycle and nucleotide synthesis?

Metabolic Flux Analysis: Employing stable isotope tracing to quantitatively map the flow of metabolites into and out of the this compound synthesis pathway. This will provide a dynamic view of how this network adapts to different cellular conditions.

The table below summarizes key metabolic pathways currently associated with high levels of this compound.

Metabolic PathwayKey Associated Enzymes/ProcessesRelationship to this compound
Creatine Metabolism Guanidinoacetate N-methyltransferase (GAMT), Arginine:glycine (B1666218) amidinotransferase (AGAT)Creatinine, the precursor to this compound, is a breakdown product of creatine. nih.gov
Pentose Phosphate Pathway (PPP) Glucose-6-phosphate dehydrogenase (G6PD)Supplies the ribose moiety for this compound synthesis. researchgate.net
Urea Cycle Carbamoyl (B1232498) phosphate synthetase 1 (CPS1), Ornithine transcarbamylase (OTC), Argininosuccinate synthase 1 (ASS1)Dysregulation of this pathway is a hallmark of the metabolic phenotype associated with high this compound levels. nih.govresearchgate.net
Arginine and Proline Metabolism Enzymes related to arginine synthesis and catabolismHigh this compound is linked to arginine auxotrophy in cancer cells. researchgate.net

Development of Novel Research Tools and Methodologies

The study of this compound has been significantly advanced by the development of specialized analytical tools. The initial challenge in quantifying this metabolite was the lack of a synthetic standard. jci.org The chemical synthesis of an analytical standard, including a stable isotope-labeled internal standard (this compound-¹³C,¹⁵N₂), has been pivotal. jci.orgglpbio.cn This enabled the development of precise and sensitive quantitative assays. jci.orgmdpi.com

Existing and future methodologies are crucial for deepening our understanding of this compound.

MethodologyApplication in this compound ResearchKey Findings/Capabilities
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Precise quantification of this compound in various biological samples (tumor tissue, urine, plasma). researchgate.netjci.orgConfirmed that this compound concentration is significantly higher in tumor tissue compared to adjacent non-tumor tissue. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)-ESI-MS/MS Simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine. glpbio.cnmdpi.comAllows for the study of the metabolite and its direct precursors in a single analysis. glpbio.cn
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging MS Spatial mapping of this compound distribution within tissue sections. nih.govVisually confirmed that this compound is enriched within tumor regions compared to adjacent non-tumoral tissue. nih.gov
Stable Isotope Tracing Tracing the metabolic origin of the creatine and ribose moieties using ¹³C-labeled precursors (e.g., ¹³C-glucose, ¹³C-creatinine). researchgate.netDemonstrated that creatinine is the direct precursor and that the ribose moiety is derived from the pentose phosphate pathway. researchgate.net

Future development should aim to enhance the sensitivity and accessibility of these tools. The creation of specific antibodies against this compound could lead to the development of enzyme-linked immunosorbent assays (ELISAs), offering a high-throughput and cost-effective method for quantification in clinical and research settings. Furthermore, the generation of fluorescent probes for this compound could enable real-time imaging of its production and localization in living cells, providing invaluable spatial and temporal information.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound has been achieved primarily through the integration of multiple "omics" datasets. The foundational discovery of its link to cancer prognosis and underlying metabolic dysfunction was the result of combining global metabolomics with gene expression analysis from human tumors and liquid biopsies. nih.govresearchgate.net This approach successfully connected the presence of the metabolite to the dysregulation of specific pathways like the urea cycle and nucleotide metabolism. nih.gov

The future of this research will involve integrating even more layers of biological data to build a comprehensive, multi-dimensional model of this compound's role.

Proteomics and Phosphoproteomics: These analyses can reveal changes in protein expression and signaling activity that correlate with high this compound levels, potentially identifying the upstream regulators and downstream effectors of its pathway.

Transcriptomics (RNA-seq): While already used, more detailed analysis can identify specific transcription factors and non-coding RNAs involved in regulating the this compound metabolic network.

Genomics: Examining genomic data may uncover genetic alterations (e.g., mutations, copy number variations) in metabolic enzymes that predispose cells to produce high levels of this compound.

By integrating these multi-omics datasets, researchers can construct detailed computational models to predict how perturbations in one part of the network—such as inhibiting a key enzyme—will affect the rest of the system. This systems-level understanding is critical for identifying the most effective targets for potential therapeutic intervention.

Exploration of this compound in Non-Disease Biological Contexts

To date, research on this compound has been overwhelmingly focused on its role in pathology, particularly cancer. nih.govresearchgate.net It has been identified as a urinary and plasma biomarker in lung, liver, and cervical cancers, with its concentration being significantly lower in healthy control populations. researchgate.netnih.gov For instance, a study on cervical cancer reported a median plasma concentration of 18.2 nM in non-cancer controls, compared to 96.8 nM in patients. nih.gov

However, the very presence of this compound in healthy individuals, albeit at low levels, raises important questions about its potential function in normal physiology. Studies have shown that normal, non-tumorigenic cell lines are capable of producing this compound, indicating that its synthesis is not exclusive to a diseased state. nih.gov

This represents a major frontier for future research. The central, unanswered question is: what is the purpose, if any, of basal this compound production in healthy cells and tissues?

Baseline Level Establishment: A critical first step is to establish definitive reference ranges for this compound in various biofluids (plasma, urine) across a large, diverse, and healthy population, considering factors like age, sex, and diet.

Functional Assays: Investigating whether this compound has any signaling or regulatory roles at physiological concentrations. Does it interact with receptors, transporters, or enzymes unrelated to its synthesis?

Metabolic Role in Stressed States: Exploring whether this compound levels change in non-disease physiological stress conditions, such as intense exercise, fasting, or hypoxia. Its precursors, creatine and creatinine, are central to energy metabolism, and it is plausible that this compound plays a yet-undiscovered role in cellular energetics under specific conditions. physiology.orgmdpi.com

Understanding the non-disease role of this compound is essential for a complete biological picture of this compound and may provide critical context for its dysregulation in disease.

Q & A

Q. What analytical methods are most reliable for detecting and quantifying creatine riboside in biological samples?

this compound is primarily identified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-abundance metabolites. Key steps include:

  • Sample Preparation : Deproteinization of plasma/urine via methanol precipitation to isolate metabolites .
  • Chromatographic Separation : Reverse-phase LC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode, targeting m/z 264.1190 for this compound .
  • Validation : Use synthetic this compound standards for retention time and fragmentation pattern confirmation . Note: Reproducibility is critical, with intraclass correlation coefficients (ICCs) >0.82 for interassay validation .

Q. How is this compound associated with cancer diagnosis, and what evidence supports this?

this compound is elevated in malignancies such as lung and cervical cancer. Key findings include:

  • Diagnostic Utility : In lung cancer, urinary this compound showed an AUC of 0.76 (95% CI: 0.63–0.76) for distinguishing cases from controls .
  • Tumor Correlation : Plasma levels strongly correlate with primary tumor volume (Pearson’s r >0.6, p < 0.001) in cervical cancer .
  • Tissue Specificity : Higher concentrations in tumor tissue vs. adjacent normal tissue (p < 0.03) confirm its tumor-derived origin . Methodological Insight: Cohort studies with matched controls and multivariate adjustments (e.g., smoking, demographics) are essential to minimize confounders .

Q. Which biofluids are optimal for studying this compound in clinical research?

  • Urine : Early studies prioritized urine due to higher concentrations (~10× plasma levels) and noninvasive collection .
  • Plasma/Serum : Recent protocols using ultra-sensitive LC-MS enable detection in plasma, critical for monitoring treatment response (e.g., post-radiotherapy declines ).
  • Tissue : Direct tumor tissue analysis validates biofluid findings but requires invasive procedures . Recommendation: Use orthogonal sample types (e.g., paired plasma and urine) to confirm biomarker consistency .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound levels across biofluids (e.g., urine vs. plasma)?

Discrepancies arise from metabolite stability, extraction efficiency, and tumor-secretory dynamics. Methodological solutions include:

  • Standardized Protocols : Uniform pre-analytical steps (e.g., rapid freezing, avoidance of freeze-thaw cycles) .
  • Cross-Validation : Measure this compound in multiple biofluids within the same cohort to assess compartmentalization .
  • Longitudinal Sampling : Track levels pre-/post-treatment to clarify kinetics (e.g., plasma declines post-radiotherapy despite stable urine levels ).

Q. What experimental approaches can elucidate the biological mechanisms of this compound in cancer?

  • Isotopic Tracer Studies : Use ¹³C-labeled this compound to map metabolic flux in cell lines or animal models .
  • Genetic Knockdown : CRISPR/Cas9-mediated silencing of this compound biosynthetic enzymes to assess tumor proliferation .
  • Multi-Omics Integration : Pair metabolomics with transcriptomics to identify regulatory pathways (e.g., KEGG analysis linking this compound to arginine metabolism ). Challenge: The molecule’s novelty (first reported in 2020 ) necessitates foundational biochemical studies.

Q. How can prognostic validation of this compound be improved in heterogeneous cohorts?

  • Independent Validation : Replicate findings in geographically distinct cohorts with matched demographics (e.g., ICCs >0.8 ).
  • Stratified Analysis : Subgroup assessments (e.g., stage I-II vs. advanced cancer) to refine prognostic value. In lung cancer, this compound predicted worse survival in early-stage cases (HR = 1.71, p = 0.048) .
  • Multivariate Modeling : Adjust for covariates (e.g., tumor volume, treatment type) to isolate this compound’s independent prognostic effect .

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